molecular formula C7H12Br2O2 B14367608 Acetic acid, dibromo, 1,2-dimethylpropyl ester CAS No. 90380-61-3

Acetic acid, dibromo, 1,2-dimethylpropyl ester

Cat. No.: B14367608
CAS No.: 90380-61-3
M. Wt: 287.98 g/mol
InChI Key: CEXIVSAQDYUXAN-UHFFFAOYSA-N
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Description

Acetic acid, dibromo, 1,2-dimethylpropyl ester is a chemical compound with the molecular formula C7H12Br2O2 and a molecular weight of 287.977 g/mol . This compound is characterized by the presence of two bromine atoms, an ester functional group, and a 1,2-dimethylpropyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, dibromo, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a brominating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent, such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, dibromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Scientific Research Applications

Acetic acid, dibromo, 1,2-dimethylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, dibromo, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, dibromo, 1,2-dimethylpropyl ester is unique due to the presence of two bromine atoms and the 1,2-dimethylpropyl moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

90380-61-3

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

3-methylbutan-2-yl 2,2-dibromoacetate

InChI

InChI=1S/C7H12Br2O2/c1-4(2)5(3)11-7(10)6(8)9/h4-6H,1-3H3

InChI Key

CEXIVSAQDYUXAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC(=O)C(Br)Br

Origin of Product

United States

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